
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom attached to a propene group, which is further bonded to a tert-butyl dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromopropene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a silane-substituted alkyne.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in solvents like dichloromethane.
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of silane-substituted alkynes.
Applications De Recherche Scientifique
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the propene group are key sites for chemical reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a triple bond instead of a double bond, leading to different reactivity and applications.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Contains an ether linkage instead of a double bond, affecting its chemical behavior and uses.
Uniqueness
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is unique due to the combination of a bromine atom, a double bond, and a silyl group in its structure. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
920754-30-9 |
|---|---|
Formule moléculaire |
C9H19BrSi |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-bromoprop-1-enyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-9(2,3)11(4,5)8-6-7-10/h6,8H,7H2,1-5H3 |
Clé InChI |
LZNZINHBEJFQGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


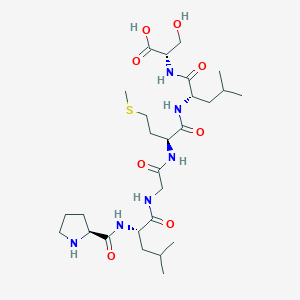

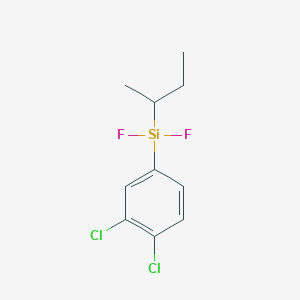
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
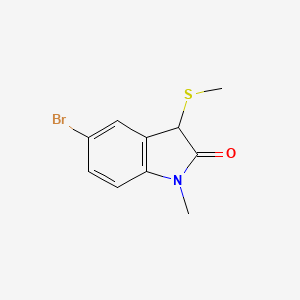
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)
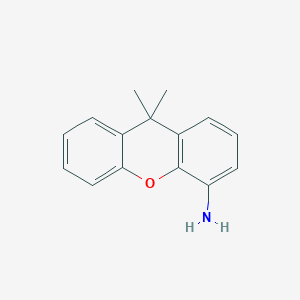

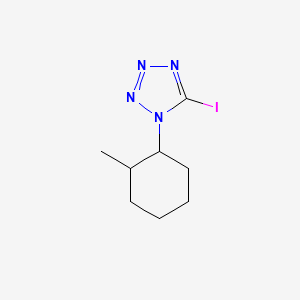
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
